molecular formula C13H10O B031587 4-Phenylbenzaldehyde CAS No. 3218-36-8

4-Phenylbenzaldehyde

Cat. No.: B031587
CAS No.: 3218-36-8
M. Wt: 182.22 g/mol
InChI Key: ISDBWOPVZKNQDW-UHFFFAOYSA-N
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Description

4-Phenylbenzaldehyde, also known as biphenyl-4-carboxaldehyde, is an aromatic aldehyde with the molecular formula C13H10O. It consists of a benzene ring substituted with a phenyl group at the para position and an aldehyde group. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.

Mechanism of Action

Target of Action

4-Phenylbenzaldehyde, also known as Biphenyl-4-carboxaldehyde , primarily targets the formation of dimers linked by the C=O and C(9)–H groups of adjacent molecules . These dimers are formed through C–H⋯O hydrogen bonding .

Mode of Action

The compound interacts with its targets through the formation of C–H⋯O bonded forms . The NMR data suggest the preferential engagement of the C(2,6)–H and C(10/12)/C(11)–H groups as hydrogen bond donors, instead of the C(9)–H group . This interaction results in changes in the molecular structure, leading to the formation of dimers .

Biochemical Pathways

The formation of c–h⋯o bonded forms and the subsequent dimerization can be considered a unique biochemical pathway influenced by this compound .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 184 °c/11 mmhg and melting point of 57-59 °c , may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of dimers through C–H⋯O hydrogen bonding . This leads to changes in the molecular structure of the compound, which could potentially influence its biological activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of C–H⋯O bonded forms and the subsequent dimerization are likely to be temperature-dependent, as suggested by the temperature-dependent intensities of the bands assigned to the carbonyl-stretching modes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbenzaldehyde can be synthesized through several methods. One common approach is the formylation of biphenyl using the Vilsmeier-Haack reaction, which involves the reaction of biphenyl with N,N-dimethylformamide and phosphorus oxychloride. Another method involves the Suzuki-Miyaura cross-coupling reaction of phenylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions. The Vilsmeier-Haack reaction is favored due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-phenylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-phenylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines for imine formation, hydrazine for hydrazone formation.

Major Products:

    Oxidation: 4-Phenylbenzoic acid.

    Reduction: 4-Phenylbenzyl alcohol.

    Substitution: Imines and hydrazones.

Scientific Research Applications

4-Phenylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • Benzaldehyde
  • 4-Methylbenzaldehyde
  • 4-Methoxybenzaldehyde

4-Phenylbenzaldehyde stands out due to its unique structural features, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

4-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBWOPVZKNQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073961
Record name [1,1'-Biphenyl]-4-carboxaldehyde
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3218-36-8
Record name [1,1′-Biphenyl]-4-carboxaldehyde
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Record name 4-Biphenylaldehyde
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Record name 4-Phenylbenzaldehyde
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Record name [1,1'-Biphenyl]-4-carboxaldehyde
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Record name [1,1'-Biphenyl]-4-carboxaldehyde
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Record name p-phenylbenzaldehyde
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Record name 4-BIPHENYLALDEHYDE
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Synthesis routes and methods I

Procedure details

Alternatively, a vinyl phenyl hydroxyflavone may be prepared by synthesizing 4-styrene trimethyltin and combining it with 4-bromobenzaldehyde to produce 4'-vinyl, 4-biphenyl aldehyde. This intermediate compound is then reacted with 2-hydroxyacetophenone to produce the vinyl phenyl hydroxyflavone. This reaction scheme proceeds as follows: ##STR10##
Name
vinyl phenyl hydroxyflavone
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0 (± 1) mol
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reactant
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[Compound]
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4-styrene trimethyltin
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0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

4-Chlorobenzaldehyde (144 mg, 1.02 mmol) reacted with phenylboronic acid (185 mg, 1.36 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (178 mg, 3.18 mmol) in THF at 50° C. to give the title compound (180 mg, 96%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 8.05 (s, 1H), 7.96 (d, 2H, J=8.32 Hz), 7.76 (d, 2H, J=8.22 Hz), 7.65 (d, 2H, J=7.08 Hz), 7.52-7.14 (m, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 191.88, 147.10, 139.62, 135.11, 130.21, 128.96, 128.42, 127.61, 127.30. GC/MS(EI): m/z 182 (M+), 152. Anal. Calcd for C13H10O: C, 85.69; H. 5.53. Found: C, 85.69; H, 5.77.
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
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0 (± 1) mol
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reactant
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178 mg
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reactant
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Yield
96%

Synthesis routes and methods III

Procedure details

The successful use of relatively unexplored LiN(Cy)2 to provide 2-hydroxytetronic acid redox compounds of high enantiomeric purity is unprecedented. Furthermore, these intramolecular Claisen condensations are applicable for construction of a wide range of optically pure 4-substituted-2-hydroxytetronic acids of known absolute configuration. Such a chiron approach becomes all the more practical since methodologies for the preparation of α-hydroxy acid precursors of known absolute configuration are available. Optically pure, but commercially unavailable α-hydroxy ester precursors, are available using Evan's chiral oxazolidinone auxiliaries, Evans et al., J. Am. Chem. Soc., 1985, 107, 4346-4348. For example, we have prepared methyl (S)-α-hydroxy-α biphenylacetate in high optical yield (94% e.e) from 4-biphenylacetyl chloride, Logemann, W., Hoppe-Seylers Z. Physiol. Chem., 1952, 290, 61-66, and (S)-4-isopropyloxazolidin-2-one. Treatment of the resulting oxazolidinone carboximide (76%) with LiHMDA and dibenzylperoxy dicarbonate yielded the intermediate carbonate as a single diastereomer (71%, d.e.>98%). Lithium hydroperoxide, Evans et al., Tetrahedron Lett., 1987, 28, 6141-6144, hydrolysis afforded the protected hydroxy acid (78%). Removal of the chiral auxilliary with Mg(OCH3)2, Evans et al., J. Am. Chem. Soc., supra., (0.02M; 1.1 eq) at -15° C. to -20° C. followed by deprotection via transfer hydrogenation yielded partially racemized α-hydroxy ester [(35% e.e., [α]22D +49.1° (c 1.00, MeOH)] in 61% overall yield from the oxazolidinone carboximide. Transfer hydrogenation generated the (S)-α-hydroxyacetic acid (83%), and esterification (diazomethane) yielded the methyl acetate (91%), the enantiomeric purity of which was determined by conversion to the α-methoxy-α-trifluoromethyl phenyl acetic acid (MPTA) ester with (+)-MPTA-Cl, Dale et al., J. Org. Chem., 1969, 34, 2543-2549, and observing the benzylic proton signal [1H NMR (CDCl3), 250 MHZ] at δ6.15 (s, 1H) in comparison to the ester derived from racemic hydroxy ester. The racemic methyl α-hydroxyacetate, mp 104°-105° C., was prepared by CH2N2 esterification of the racemic acid which was synthesized as follows: in situ cyanosilylation, Rasmussen et al., Organic Syntheses, 1984, 62, 196-201, [Me3SiCl, KCN, Zn(CN)2 ] of 4-biphenylcarboxaldehyde furnished trimethylsilyl cyanohydrin ether which was hydrolysed with HCl, Grunewald et al., Tetrahedron Lett., 1980, 21, 1219-1220, to the hydroxy amide (m.p. 226°-227° C.) and finally to racemic α-hydroxy acid (m.p. 201°-202° C., Lit. mp 201°-203° C.) Blicke et al., J. Am. chem. Soc., 1943, 65, 1725-1728, with KOH/MeOH in 56% overall yield.
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0 (± 1) mol
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reactant
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[Compound]
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ester
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0 (± 1) mol
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reactant
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[Compound]
Name
racemic hydroxy ester
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reactant
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Synthesis routes and methods IV

Procedure details

65 mmol of 4-benzylpyridinium dichromate are added to 54 mmol of 4-phenylbenzyl alcohol in 400 ml of dichloromethane. The reaction mixture is stirred for 2 hours at room temperature. 600 ml of a mixture of ethyl ether and hexane in a ratio of 1 to 1 are added. After stirring for 30 minutes, the mixture is filtered. The filtrate is washed once with 100 ml of a 1N hydrochloric acid solution. The organic phase is dried over magnesium sulphate and then concentrated to yield the expected compound.
Name
4-benzylpyridinium dichromate
Quantity
65 mmol
Type
reactant
Reaction Step One
Quantity
54 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
600 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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